molecular formula C14H19ClN2O2 B1404490 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride CAS No. 1432679-62-3

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride

Cat. No.: B1404490
CAS No.: 1432679-62-3
M. Wt: 282.76 g/mol
InChI Key: GTYZSHQGYAMUGR-UHFFFAOYSA-N
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Description

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride is a synthetic organic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride typically involves the reaction of 2-tert-butyl-1H-1,3-benzodiazole with a suitable propanoic acid derivative under acidic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The benzodiazole ring can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butyl-1H-1,3-benzodiazole: A precursor in the synthesis of the target compound.

    1H-benzodiazole: A simpler analog with similar core structure but different substituents.

    3-(1H-1,3-benzodiazol-1-yl)propanoic acid: Lacks the tert-butyl group, leading to different properties.

Uniqueness

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-tert-butylbenzimidazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c1-14(2,3)13-15-10-6-4-5-7-11(10)16(13)9-8-12(17)18;/h4-7H,8-9H2,1-3H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYZSHQGYAMUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432679-62-3
Record name 1H-Benzimidazole-1-propanoic acid, 2-(1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432679-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
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3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
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3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
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3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
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3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
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3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride

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